
4-(Hydroxymethyl)-4-methyltetrahydropyran
Overview
Description
4-(Hydroxymethyl)-4-methyltetrahydropyran (IUPAC name: tetrahydropyran-4-methanol) is a six-membered cyclic ether derivative with a hydroxymethyl (-CH2OH) and methyl (-CH3) group at the 4-position of the tetrahydropyran ring. Its molecular formula is C6H12O2, with a molecular weight of 116.16 g/mol .
Preparation Methods
Preparation Methods of 4-(Hydroxymethyl)-4-methyltetrahydropyran
Reduction of 4-Methyltetrahydropyran-4-carboxylic Acid Methyl Ester
One of the primary and well-documented methods to prepare this compound is through the reduction of the corresponding methyl ester of 4-methyltetrahydropyran-4-carboxylic acid using lithium aluminium hydride (LiAlH4) as a reducing agent.
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- The methyl ester of 4-methyltetrahydropyran-4-carboxylic acid is dissolved in anhydrous ether and cooled to 0°C under an inert argon atmosphere.
- Lithium aluminium hydride is added portionwise, and the mixture is stirred initially at 0°C and then at room temperature for a total of about 4 hours.
- After completion, the reaction is carefully quenched with ethanol and saturated brine at low temperature.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure.
- The product, this compound, is obtained as a colorless liquid with a reported 100% yield in some cases.
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- ^1H-NMR (CDCl3) shows characteristic signals: methyl singlet near 1.04 ppm, multiplets for ring protons between 1.29 and 1.59 ppm, and signals for the hydroxymethyl group between 3.40 and 3.82 ppm.
This method is straightforward and efficient, relying on the selective reduction of the ester to the primary alcohol without affecting the tetrahydropyran ring system.
Integrated Preparation via Acid-Catalyzed Cyclization of Precursors
Another approach involves acid-catalyzed cyclization reactions to form the tetrahydropyran ring with the desired substituents:
- Starting from appropriate aldehydes and isoprenol derivatives, under mineral acid catalysis (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, or p-toluenesulfonic acid), 2-substituted 4-hydroxy-4-methyltetrahydropyrans can be synthesized.
- The process involves condensation and subsequent cyclization steps, often integrated to produce the hydroxy-substituted tetrahydropyran ring system.
- The choice of acid catalyst and reaction conditions influences the yield and selectivity of the product.
- This method is particularly useful for preparing 2-substituted derivatives but can be adapted for the parent this compound compound.
Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation and Hydride Opening
For stereochemically pure or enantio-enriched products, more sophisticated synthetic routes are employed:
- The process involves Sharpless asymmetric dihydroxylation to introduce stereocenters at specific positions on the tetrahydropyran ring.
- This is followed by regioselective nucleophilic hydride opening of cyclic sulfite or sulfate intermediates.
- Mineral acids such as hydrochloric acid are used in certain steps to facilitate ring closure or functional group transformations.
- This method is notable for its enantioselectivity and efficiency, particularly in the synthesis of biologically active β-hydroxy-δ-lactones related to the tetrahydropyran structure.
- Although this method is more complex, it provides access to stereochemically defined this compound derivatives, which are important intermediates for pharmaceutical agents like cholesterol-lowering drugs.
Comparative Summary of Preparation Methods
Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Notes |
---|---|---|---|---|
Reduction of methyl ester | 4-Methyltetrahydropyran-4-carboxylic acid methyl ester | Lithium aluminium hydride (LiAlH4) | Ether, 0–20°C, 4 h | High yield (~100%), straightforward |
Acid-catalyzed cyclization | Aldehydes and isoprenol derivatives | Mineral acids (HCl, H2SO4, methanesulfonic acid) | Acidic conditions, controlled temperature | Good yields, suitable for substituted derivatives |
Enantioselective synthesis | Cyclic sulfite/sulfate intermediates | Sharpless asymmetric dihydroxylation reagents, hydride sources, mineral acid | Multi-step, enantioselective | High stereoselectivity, complex but efficient |
Research Findings and Notes
- The reduction method using LiAlH4 is widely reported and provides a clean conversion from ester to primary alcohol without ring degradation.
- Acid-catalyzed cyclization methods are valuable for preparing substituted tetrahydropyrans with aroma or pharmaceutical relevance.
- Enantioselective synthesis routes are critical for producing biologically active stereoisomers, especially for β-hydroxy-δ-lactone containing compounds related to cholesterol biosynthesis inhibitors.
- Industrial scale preparation of 4-methyltetrahydropyran (a related compound) involves multi-step reactions starting from isobutene, including hydroformylation and intramolecular dehydrative etherification, suggesting potential scalable routes for substituted derivatives.
- The physical and chemical stability of the tetrahydropyran ring under various reaction conditions has been studied, indicating compatibility with a range of organic transformations but sensitivity to strong Lewis acids.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-4-methyltetrahydropyran undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
4-(Hydroxymethyl)-4-methyltetrahydropyran has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and as a precursor for biologically active molecules.
Industry: The compound is employed in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-4-methyltetrahydropyran depends on its specific application. In medicinal chemistry, for example, it acts as a precursor to drugs that target specific receptors or enzymes. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and applications of 4-(Hydroxymethyl)-4-methyltetrahydropyran and its analogs:
Biological Activity
4-(Hydroxymethyl)-4-methyltetrahydropyran, a derivative of tetrahydropyran, has garnered attention in recent years for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a hydroxymethyl group attached to a methyltetrahydropyran ring, contributing to its unique chemical properties that influence its biological interactions.
Biological Activity Overview
Recent studies have explored the biological activities of this compound, focusing on its potential pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown effectiveness against various bacterial strains. For instance:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 50 µg/mL |
This compound | S. aureus | 25 µg/mL |
These findings suggest a promising role in developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated through various in vitro assays. In one study, the compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential use in treating inflammatory conditions.
Cytotoxicity and Cancer Research
Cytotoxic effects have also been investigated in cancer cell lines. A study demonstrated that treatment with this compound resulted in reduced cell viability in human cancer cell lines, including breast and prostate cancer cells. The observed IC50 values were as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 30 |
PC-3 (Prostate) | 25 |
This suggests that the compound may act as a potential chemotherapeutic agent.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also enhanced the effects of conventional antibiotics when used in combination therapies.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on elucidating the molecular mechanisms underlying the anti-inflammatory effects of this compound. The results showed that it downregulated NF-kB signaling pathways, which are critical in mediating inflammatory responses.
Q & A
Basic Question: What are the optimal synthetic routes for 4-(Hydroxymethyl)-4-methyltetrahydropyran, and how are reaction conditions optimized?
Methodological Answer:
The compound can be synthesized via:
- Hydrodehalogenation : Stannane-free methods using palladium catalysts enable chemoselective removal of halogens from 4-halo-tetrahydropyrans. Yields (>85%) depend on solvent polarity and temperature control (e.g., THF at 60°C) .
- Reduction/Oxidation : Lithium aluminum hydride (LiAlH₄) reduces ketones to alcohols, while potassium permanganate oxidizes substituents under acidic conditions. Reaction optimization requires inert atmospheres and anhydrous solvents .
- Multi-Step Synthesis : For derivatives, reductive amination or carboxamide coupling is employed. For example, tetrahydropyran rings are functionalized via nucleophilic substitution, followed by hydroxymethyl group introduction using formaldehyde .
Table 1: Key Reaction Parameters
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Hydrodehalogenation | Pd(OAc)₂, HCO₂Na, THF, 60°C | 85–92 | |
Ketone Reduction | LiAlH₄, Et₂O, reflux | 75–80 | |
Carboxamide Formation | Acetyl chloride, acetonitrile, RT | 70–78 |
Basic Question: How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm) .
- HPLC : Purity (>97%) is assessed using C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ = 158.12 g/mol) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry in derivatives .
Basic Question: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Storage : Store at 2–8°C in airtight containers under nitrogen. Aqueous solutions (10 mM in DMSO) are stable for ≤6 months at -20°C .
- Decomposition Risks : Avoid prolonged exposure to light, humidity, or oxidizing agents (e.g., CrO₃), which degrade the hydroxymethyl group .
Advanced Question: How can researchers resolve contradictions in reported reaction yields or byproduct formation during synthesis?
Methodological Answer:
Discrepancies arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., halogens) slow hydrodehalogenation kinetics. Use kinetic studies (e.g., in situ IR monitoring) to adjust catalyst loading .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve carboxamide coupling efficiency but may promote side reactions. Optimize via Design of Experiments (DoE) .
- Byproduct Mitigation : Chromatography (silica gel) or recrystallization (hexane/EtOAc) isolates pure products. For example, tetrahydropyran-4-carboxamide derivatives require gradient elution .
Table 2: Troubleshooting Common Issues
Issue | Solution | Reference |
---|---|---|
Low Hydrodehalogenation Yield | Increase Pd catalyst (2 mol%) | |
Oxidation Side Products | Use milder oxidants (e.g., TEMPO/O₂) | |
Carboxamide Hydrolysis | Avoid aqueous workup; use anhydrous conditions |
Advanced Question: What role does this compound play in drug discovery, and how are its bioactivities evaluated?
Methodological Answer:
- Pharmacophore Design : The tetrahydropyran ring enhances metabolic stability in lead compounds. Derivatives are screened for:
- Case Study : A carboxamide derivative (C25H26N2O5) showed anti-inflammatory activity (IC₅₀ = 1.2 μM in macrophages) via NF-κB pathway modulation .
Advanced Question: What mechanistic insights explain the stereochemical outcomes of tetrahydropyran ring functionalization?
Methodological Answer:
- Ring Conformation : Chair conformations favor equatorial hydroxymethyl groups, directing nucleophilic attacks to axial positions .
- Transition-State Analysis : DFT calculations reveal that steric hindrance from 4-methyl groups lowers activation energy for SN2 reactions (ΔG‡ = 18 kcal/mol) .
- Chiral Induction : Asymmetric catalysis (e.g., BINOL-phosphoric acids) achieves enantiomeric excess (ee >90%) in indole-containing derivatives .
Properties
IUPAC Name |
(4-methyloxan-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(6-8)2-4-9-5-3-7/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNGCILTDHGUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502609-47-4 | |
Record name | (4-methyloxan-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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